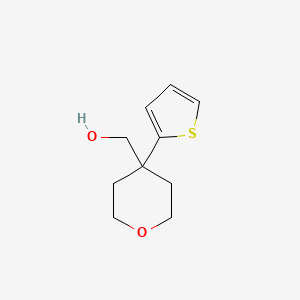

(4-Thien-2-yltetrahydropyran-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-thiophen-2-yloxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,11H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVRUEHWCGLJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640373 | |

| Record name | [4-(Thiophen-2-yl)oxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-94-1 | |

| Record name | [4-(Thiophen-2-yl)oxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of (4-Thien-2-yltetrahydropyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the physicochemical properties, proposed synthesis, and potential biological significance of (4-Thien-2-yltetrahydropyran-4-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this guide combines known properties with inferred data from analogous structures and general synthetic methodologies. All information is intended for research and development purposes.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a thienyl group at the 4-position. Its chemical structure suggests potential applications in medicinal chemistry, drawing parallels to other thienyl and tetrahydropyran-containing molecules with biological activity.

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂S | [1] |

| Molecular Weight | 198.28 g/mol | [1] |

| CAS Number | 906352-94-1 | [2][3] |

| Appearance | No Data Available | |

| Melting Point | No Data Available | |

| Boiling Point | No Data Available | |

| Solubility | No Data Available | |

| pKa | No Data Available |

Proposed Synthesis

Caption: A potential synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

-

Preparation of 2-Thienyllithium: To a solution of 2-bromothiophene in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for approximately 1 hour to ensure complete formation of 2-thienyllithium.

-

Reaction with Ketone: A solution of tetrahydro-4H-pyran-4-one in the same anhydrous solvent is then added dropwise to the freshly prepared 2-thienyllithium solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours until analysis (e.g., by TLC) indicates the consumption of the starting ketone.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

While specific spectroscopic data for this compound is not published, the following are expected characteristic signals based on its structure:

-

¹H NMR: Protons on the thiophene ring would appear in the aromatic region (approximately 6.8-7.5 ppm). The protons of the tetrahydropyran ring would be observed in the aliphatic region (typically 1.5-4.0 ppm). The methylene protons of the hydroxymethyl group would likely appear as a singlet or a multiplet, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Characteristic signals for the carbons of the thiophene ring, the quaternary and other carbons of the tetrahydropyran ring, and the carbon of the hydroxymethyl group would be expected.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z = 198.28. Common fragmentation patterns would likely involve the loss of water or the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol would be a key feature. C-H stretching vibrations for both the aromatic (thiophene) and aliphatic (tetrahydropyran) portions would also be present, as well as C-O and C-S stretching frequencies.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been identified in the reviewed literature. However, the thienopyrimidine scaffold, which is structurally related, has been investigated for its potential as a choline kinase α1 (CKα1) inhibitor for antitumor applications.[4] CKα1 is a key enzyme in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes, and its inhibition can disrupt the rapid proliferation of cancer cells.[4]

The following diagram illustrates a conceptual signaling pathway that could be targeted by compounds with structural similarities to this compound, based on the known mechanism of thienopyrimidine derivatives.

Caption: Potential mechanism of action via inhibition of the choline kinase pathway.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]

Table 2: Hazard Information

| Hazard Statement | Description |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion

This compound is a research chemical with limited publicly available data. This guide provides a summary of its known properties and presents a scientifically plausible, though hypothetical, framework for its synthesis and potential biological relevance based on structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

- 1. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 906352-94-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents [patents.google.com]

- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-Thien-2-yltetrahydropyran-4-yl)methanol

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This whitepaper provides an in-depth guide to the structure elucidation and confirmation of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a novel compound with potential applications in medicinal chemistry.

This document outlines the standard analytical methodologies and expected data for confirming the chemical structure of this compound (CAS No. 906352-94-1). While specific experimental data for this compound is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive workflow for its characterization.

Predicted Chemical Structure

The proposed structure of this compound features a central tetrahydropyran ring substituted at the 4-position with both a thiophene ring and a hydroxymethyl group.

Caption: Proposed chemical structure of this compound.

A Systematic Approach to Structure Elucidation

The confirmation of the proposed structure relies on a synergistic combination of modern analytical techniques. The following workflow provides a logical sequence for acquiring and interpreting the necessary data.

Caption: Experimental workflow for structure elucidation.

Experimental Protocols and Expected Data

Detailed methodologies for the key analytical techniques are provided below, along with the anticipated results for this compound.

Synthesis and Purification

A plausible synthetic route to the target compound involves the Grignard reaction of a protected 4-oxotetrahydropyran with 2-lithiothiophene, followed by deprotection and reaction with a one-carbon electrophile (e.g., formaldehyde). An alternative approach could be the reduction of a corresponding ester precursor, similar to the synthesis of (tetrahydro-2H-pyran-4-yl)methanol.[1][2]

-

Protocol: The synthesis would be carried out under inert atmosphere using anhydrous solvents. The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Protocol: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) would be used. The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

-

Expected Data: The expected molecular formula is C₁₀H₁₄O₂S, with a monoisotopic mass of approximately 200.0715 g/mol . The high-resolution mass spectrum should show a prominent [M+H]⁺ or [M+Na]⁺ ion corresponding to this mass. Fragmentation analysis would likely show losses of H₂O, the hydroxymethyl group, and cleavage of the thiophene ring.

| Ion | Expected m/z |

| [M+H]⁺ | ~201.0793 |

| [M+Na]⁺ | ~223.0612 |

| [M-H₂O+H]⁺ | ~183.0687 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: An FTIR spectrometer with an ATR accessory would be used. A small amount of the purified compound is placed directly on the ATR crystal, and the spectrum is recorded.

-

Expected Data: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) and ether (C-O-C) functional groups, as well as aromatic C-H and C=C bonds of the thiophene ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C-H (sp³) | 2950-2850 |

| C-H (sp², thiophene) | 3100-3000 |

| C-O (ether) | 1150-1085 |

| C-O (alcohol) | 1050-1000 |

| C=C (thiophene) | 1600-1475 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.

-

Protocol: ¹H, ¹³C, COSY, HSQC, and HMBC spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expected ¹H NMR Data: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The thiophene ring protons will appear in the aromatic region, while the tetrahydropyran and hydroxymethyl protons will be in the aliphatic region.

-

Expected ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including those in the thiophene and tetrahydropyran rings and the hydroxymethyl group.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): Will reveal proton-proton couplings within the tetrahydropyran and thiophene rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the thiophene ring, the tetrahydropyran ring, and the hydroxymethyl group through the quaternary carbon.

-

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiophene-H | 6.8 - 7.5 | 120 - 145 |

| Tetrahydropyran-CH₂O | 3.5 - 4.0 | 60 - 70 |

| Tetrahydropyran-CH₂ | 1.5 - 2.0 | 30 - 40 |

| Quaternary-C | - | 40 - 50 |

| CH₂OH | 3.5 - 3.8 | 65 - 75 |

| OH | 1.5 - 3.0 (variable) | - |

Conclusion

The comprehensive application of these analytical techniques will provide unambiguous evidence for the structure of this compound. The combination of mass spectrometry to confirm the molecular formula, IR spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to piece together the molecular framework, offers a robust and reliable pathway for its complete structure elucidation and confirmation. This foundational knowledge is a critical prerequisite for any further investigation into the compound's potential biological activity and applications in drug discovery and development.

References

Spectroscopic data (NMR, IR, MS) for (4-Thien-2-yltetrahydropyran-4-yl)methanol

A Technical Guide to the Spectroscopic Analysis of (4-Thien-2-yltetrahydropyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the novel compound this compound (CAS No. 906352-94-1). Following a comprehensive search of available scientific literature and databases, it has been determined that specific experimental spectroscopic data (NMR, IR, and MS) for this compound are not publicly available at this time. This guide, therefore, provides a framework of generalized experimental protocols and workflows that are standard in the structural elucidation of new chemical entities. These methodologies are intended to serve as a practical reference for researchers who may synthesize or acquire this compound and wish to perform its analytical characterization.

Introduction

This compound is a heterocyclic compound incorporating both a thiophene and a tetrahydropyran moiety. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The precise determination of the three-dimensional structure and electronic properties of this molecule is paramount for understanding its potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process. While specific data for the title compound is not available, this document outlines the standard procedures for acquiring and interpreting such data.

General Experimental Protocols for Spectroscopic Analysis

The following sections detail the typical experimental procedures for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1 Sample Preparation

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

2.1.2 Data Acquisition

-

¹H NMR: The proton NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Key parameters to be set include the spectral width, number of scans, relaxation delay, and pulse sequence.

-

¹³C NMR: The carbon-13 NMR spectrum would be acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum.

-

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, a suite of two-dimensional NMR experiments would be performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1 Sample Preparation

A small amount of the neat liquid or solid sample of this compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, for a solid sample, a KBr pellet could be prepared.

2.2.2 Data Acquisition

The IR spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data is usually presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1 Sample Introduction and Ionization

The sample would be introduced into the mass spectrometer, and the molecules ionized using a suitable technique. Common methods include:

-

Electron Ionization (EI): Provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that typically yields the molecular ion peak.

2.3.2 Mass Analysis and Detection

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Spectroscopic Data

While experimental data is not available, some general predictions can be made based on the structure of this compound.

Table 1: Predicted General Spectroscopic Features

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the thiophene ring, the tetrahydropyran ring, the methylene group of the methanol moiety, and the hydroxyl proton. The chemical shifts and coupling patterns would be distinct. |

| ¹³C NMR | Resonances for each unique carbon atom in the thiophene ring, the tetrahydropyran ring, and the methanol side chain. |

| IR | A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations around 3000 cm⁻¹. C-O stretching around 1260-1000 cm⁻¹. |

| MS | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of water, the methanol group, or cleavage of the tetrahydropyran ring. |

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a new chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound is not currently in the public domain, this guide provides a comprehensive overview of the standard methodologies required for its full structural characterization. The detailed protocols for NMR, IR, and MS analysis, along with the generalized workflow, offer a valuable resource for researchers in the fields of chemical synthesis and drug development. The application of these techniques will be essential in confirming the structure and purity of this compound, which is a prerequisite for any further investigation into its chemical and biological properties.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Thienyl-Tetrahydropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The convergence of thiophene and tetrahydropyran rings in a single molecular entity gives rise to the thienyl-tetrahydropyran scaffold, a promising pharmacophore in modern drug discovery. This in-depth technical guide explores the potential biological targets of these derivatives, presenting a comprehensive overview of their reported activities, quantitative data, and the experimental methodologies used for their evaluation. The information collated herein aims to provide a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique chemical class.

HIV-1 Protease: A Prime Target for Thienyl-Tetrahydropyran Analogs

A significant body of research has focused on the potential of fused tetrahydropyran-tetrahydrofuran (THP-THF) derivatives, close structural analogs of thienyl-tetrahydropyran derivatives, as potent inhibitors of the Human Immunodeficiency Virus 1 (HIV-1) protease. This viral enzyme is crucial for the maturation of infectious HIV particles, making it a well-established target for antiretroviral therapy. The incorporation of the tetrahydropyran moiety is believed to enhance binding interactions within the hydrophobic pocket of the enzyme.

Quantitative Data: Inhibition of HIV-1 Protease

The following table summarizes the inhibitory activity of representative fused THP-THF derivatives against wild-type HIV-1 protease.

| Compound ID | P2' Ligand | Ki (nM) | IC50 (nM) | Reference |

| GRL-0476 (33) | 4-aminosulfonamide | 0.0027 | 0.5 | [1] |

| Compound 69 | Pyrrolidinone | 0.1 | 26000 | [1] |

Note: Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

Experimental Protocol: HIV-1 Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorometric or spectrophotometric assay.

Principle: The assay measures the cleavage of a specific peptide substrate by the HIV-1 protease. The substrate is often labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., a substrate containing the p17/p24 cleavage site)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)

-

Test compounds (thienyl-tetrahydropyran derivatives)

-

Reference inhibitor (e.g., Darunavir)

-

96-well microplates

-

Fluorometer

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, the test compound solution, and the recombinant HIV-1 protease.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately monitor the increase in fluorescence over time using a fluorometer.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Signaling Pathway: HIV-1 Protease in the Viral Life Cycle

HIV-1 protease plays a critical role in the late stages of the viral replication cycle. The following diagram illustrates its function and the inhibitory effect of protease inhibitors.

Anticancer Potential: Targeting Proliferation and Survival Pathways

While specific studies on thienyl-tetrahydropyran derivatives as anticancer agents are limited, the broader classes of thiophene and tetrahydropyran-containing compounds have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. These activities suggest that thienyl-tetrahydropyran derivatives could potentially target key players in cancer cell signaling, such as kinases and proteins involved in cell cycle regulation and apoptosis.

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity of some thiophene-containing compounds against different cancer cell lines. It is important to note that these are not strictly thienyl-tetrahydropyran derivatives, but their activity provides a rationale for investigating this specific chemical class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine | MCF-7 (Breast) | 18.87 | [2] |

| Thienopyrimidine | PC-3 (Prostate) | 66.5 | [2] |

| Thienopyrimidine | HCT-116 (Colon) | 58.2 | [2] |

Note: IC50 is the half-maximal inhibitory concentration required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HCT-116)

-

Cell culture medium and supplements

-

Test compounds (thienyl-tetrahydropyran derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Logical Workflow: Anticancer Drug Discovery and Evaluation

The process of identifying and characterizing potential anticancer agents involves a series of logical steps, from initial screening to mechanistic studies.

Antimicrobial Activity: A Frontier for Thienyl-Tetrahydropyran Derivatives

The thiophene moiety is a well-known pharmacophore in many antimicrobial agents. While specific data for thienyl-tetrahydropyran derivatives is emerging, related compounds have shown promising activity against a range of bacterial and fungal pathogens. This suggests that thienyl-tetrahydropyran derivatives could be a valuable scaffold for the development of new anti-infective drugs.

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for some thienopyrimidine derivatives against selected microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thienopyrimidine | Staphylococcus aureus | >100 | [3] |

| Thienopyrimidine | Escherichia coli | >100 | [3] |

| Thienopyrimidine | Candida albicans | >100 | [3] |

Note: MIC is the minimum inhibitory concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (thienyl-tetrahydropyran derivatives)

-

Reference antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a specific density (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well of the microplate with the microbial suspension.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). The results can also be read using a microplate reader.

Logical Relationship: Antimicrobial Drug Evaluation

The evaluation of new antimicrobial agents follows a logical progression from initial screening to determining the spectrum of activity.

Conclusion

The thienyl-tetrahydropyran scaffold represents a promising area for the discovery of novel therapeutic agents. The available data on structurally related compounds, particularly as inhibitors of HIV-1 protease, provides a strong rationale for the synthesis and evaluation of a broader library of thienyl-tetrahydropyran derivatives. Furthermore, the demonstrated anticancer and antimicrobial activities of the constituent thiophene and tetrahydropyran rings suggest that these derivatives could target a wide range of biological pathways. The experimental protocols and workflows detailed in this guide offer a framework for the systematic investigation of this intriguing class of molecules, paving the way for the potential development of new and effective treatments for a variety of diseases. Further research is warranted to fully elucidate the structure-activity relationships and specific molecular targets of thienyl-tetrahydropyran derivatives.

References

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]

A Prototypical In Silico Modeling Guide for (4-Thien-2-yltetrahydropyran-4-yl)methanol and its Analogs

Disclaimer: This document presents a hypothetical in silico modeling workflow for the molecule (4-Thien-2-yltetrahydropyran-4-yl)methanol. As of the time of writing, there is a lack of specific published biological data or computational studies for this particular compound. Therefore, the following guide is intended for illustrative and educational purposes, outlining a standard procedure for the computational assessment of a novel small molecule. The presented data is purely hypothetical and generated to demonstrate data presentation and analysis.

Introduction

The confluence of thiophene and tetrahydropyran moieties in a single molecular entity, such as this compound, presents an intriguing scaffold for drug discovery. Thiophene derivatives are recognized as privileged pharmacophores, present in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Similarly, the tetrahydropyran ring is a common structural motif in many biologically active natural products and synthetic compounds.[2][3]

This guide provides a comprehensive, albeit prototypical, framework for the in silico investigation of this compound. We will explore its potential interactions with a selected biological target, Cyclooxygenase-2 (COX-2), an enzyme frequently implicated in inflammation and cancer, making it a plausible, illustrative target for compounds containing the thiophene scaffold.[1] The methodologies detailed herein are standard in the field of computational drug design and aim to predict the binding affinity, mode of interaction, and stability of the ligand-protein complex.

In Silico Modeling Workflow

The in silico analysis of a novel compound typically follows a structured workflow, beginning with the preparation of the ligand and its biological target, followed by docking and simulation to predict their interaction.

Experimental Protocols (Computational Methodologies)

Target Identification and Preparation

-

Target Selection: Based on the prevalence of thiophene derivatives in anti-inflammatory drugs, Cyclooxygenase-2 (COX-2) is selected as a hypothetical target.

-

Structure Retrieval: The 3D crystallographic structure of human COX-2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 5IKR).

-

Preparation Protocol:

-

The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite).

-

All water molecules and co-crystallized ligands are removed from the structure.

-

Missing hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The structure is subjected to a restrained energy minimization using the OPLS3e force field to relieve any steric clashes.

-

Ligand Preparation

-

Ligand Sketching: The 2D structure of this compound is drawn using a molecular editor.

-

Preparation Protocol:

-

The 2D structure is converted to a 3D conformation.

-

The ligand is prepared using LigPrep (Schrödinger Suite).

-

Possible ionization states are generated at a target pH of 7.4 ± 1.0.

-

Stereoisomers, if any, are generated, and a single, low-energy conformation is selected for docking.

-

Molecular Docking

-

Grid Generation: A receptor grid is generated around the active site of COX-2, defined by the position of the co-crystallized inhibitor in the original PDB structure. The grid box is centered on the active site with a size of 20 Å x 20 Å x 20 Å.

-

Docking Protocol:

-

Molecular docking is performed using the Glide module of the Schrödinger Suite.

-

The prepared ligand is docked into the defined receptor grid using the Standard Precision (SP) and Extra Precision (XP) modes.

-

The top-ranked poses are selected based on their GlideScore, and the binding interactions are visually inspected.

-

Molecular Dynamics (MD) Simulation

-

System Setup:

-

The best-ranked docked pose of the ligand-protein complex is used as the starting structure for the MD simulation.

-

The complex is solvated in an orthorhombic box of TIP3P water molecules, with a buffer distance of 10 Å from the protein surface.

-

Counter-ions (Na+ or Cl-) are added to neutralize the system.

-

-

Simulation Protocol:

-

MD simulations are performed using GROMACS or AMBER software packages.

-

The system is first energy-minimized.

-

A short position-restrained simulation is carried out under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles to equilibrate the system.

-

A production run of 100 nanoseconds is performed without restraints.

-

Trajectory analysis, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), is conducted to assess the stability of the complex.

-

Binding Free Energy Calculation

-

MM/PBSA Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is employed to estimate the binding free energy of the ligand-protein complex.

-

Protocol:

-

Snapshots from the stable part of the MD trajectory are extracted.

-

The binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

-

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico workflow described above.

Table 1: Hypothetical Molecular Docking Results

| Compound ID | Ligand | GlideScore (XP) (kcal/mol) | Predicted Binding Affinity (pKi) | Key Interacting Residues |

| MOL-001 | This compound | -8.5 | 6.2 | HIS90, ARG513, TYR385 |

| MOL-002 | Analog A | -9.2 | 6.8 | HIS90, ARG513, VAL523 |

| MOL-003 | Analog B | -7.9 | 5.8 | TYR355, SER530 |

| REF-001 | Celecoxib (Reference) | -10.1 | 7.4 | HIS90, ARG513, PHE518 |

Table 2: Hypothetical Molecular Dynamics and MM/PBSA Results

| Complex | Average RMSD (Å) (Protein Backbone) | Average RMSD (Å) (Ligand) | Binding Free Energy (ΔG_bind) (kcal/mol) |

| COX-2 + MOL-001 | 1.8 ± 0.3 | 0.9 ± 0.2 | -35.6 ± 4.2 |

| COX-2 + REF-001 | 1.5 ± 0.2 | 0.7 ± 0.1 | -48.9 ± 5.1 |

Visualization of Hypothetical Interactions

Proposed Signaling Pathway Inhibition

The following diagram illustrates the hypothetical inhibition of the COX-2 pathway by this compound, leading to a reduction in prostaglandin synthesis.

Conclusion and Future Directions

This guide has outlined a standard in silico protocol for evaluating the potential interactions of a novel small molecule, this compound, with a plausible biological target. The hypothetical results suggest that this compound may exhibit inhibitory activity against COX-2, warranting further investigation.

The logical next steps would involve synthesizing the compound and validating these computational predictions through in vitro enzymatic assays and biophysical binding assays. Further optimization of the scaffold through structure-activity relationship (SAR) studies, guided by the computational models, could lead to the development of more potent and selective inhibitors.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Path to (4-Thien-2-yltetrahydropyran-4-yl)methanol: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery and synthetic pathways of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development, is now available. This document provides an in-depth exploration of the chemical architecture and production of this molecule, catering to a specialized scientific audience.

Discovery in the Quest for Novel Therapeutics

The discovery of this compound and its analogs is closely tied to the broader search for novel therapeutic agents. While the specific initial discovery of this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of biological activities. The core structure, featuring a tetrahydropyran ring substituted with a thiophene group, is a scaffold of significant interest in medicinal chemistry.

Research into thiophene derivatives has been prominent in the development of treatments for viral diseases and other conditions. The exploration of various substituents on the thiophene and tetrahydropyran rings has been a key strategy in the optimization of biological potency and pharmacokinetic properties of lead compounds. The synthesis of molecules like this compound is often a part of larger medicinal chemistry campaigns aimed at exploring the structure-activity relationships of these heterocyclic systems.

A Plausible Synthetic Pathway

A likely precursor, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile, can be synthesized through the reaction of tetrahydropyran-4-one with a cyanide source, followed by the introduction of the thiophene moiety. Subsequent reduction of the nitrile group would then yield the target primary alcohol, this compound.

An alternative and analogous synthetic strategy is detailed in U.S. Patent US8415381B2, which describes the preparation of a similar compound, (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanol. This patented synthesis provides strong evidence for a viable pathway to the target molecule.

Experimental Protocol: A Deduced Two-Step Synthesis

The following experimental protocol is a deduced but chemically sound method for the synthesis of this compound, based on analogous reactions.

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile

This step involves the nucleophilic addition of a thiophene derivative to an electrophilic tetrahydropyran precursor.

-

Reaction: The synthesis would likely proceed via the reaction of a 2-thienyl nucleophile, such as 2-lithiothiophene or 2-thienylmagnesium bromide, with a suitable 4-substituted tetrahydropyran electrophile. A plausible starting material would be a derivative of tetrahydropyran-4-one, such as its cyanohydrin, which would then be dehydrated to the nitrile. A more direct approach would be the reaction of 2-lithiothiophene with 4-cyanotetrahydropyran.

Step 2: Reduction of 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile to this compound

This transformation involves the reduction of the nitrile functional group to a primary alcohol.

-

Reaction: The nitrile intermediate would be subjected to a reduction process. A common and effective method for the conversion of a nitrile to a primary alcohol involves initial reduction to the aldehyde, followed by further reduction to the alcohol. Alternatively, hydrolysis of the nitrile to a carboxylic acid, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LAH), would also yield the desired product.

Data Presentation

As no specific experimental data for the direct synthesis of this compound is publicly available, the following table presents hypothetical but expected quantitative data for the proposed synthetic steps, based on yields for analogous reactions.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Tetrahydropyran-4-one, Trimethylsilyl cyanide, 2-Thienyllithium | 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile | Tetrahydrofuran | - | -78 to 25 | 4-6 | 75-85 |

| 2 | 4-(Thiophen-2-yl)tetrahydropyran-4-carbonitrile | This compound | Tetrahydrofuran | LiAlH₄ | 0 to 25 | 2-4 | 80-90 |

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a multi-step synthetic process where the product of one reaction becomes the starting material for the next. This logical progression is fundamental to organic synthesis.

A simplified workflow for the synthesis of the target compound.

Signaling Pathways and Biological Relevance

While the specific biological targets and signaling pathways associated with this compound are not yet fully elucidated, its structural class suggests potential interactions with pathways relevant to infectious diseases. Thiophene-containing compounds have been investigated as inhibitors of viral entry, and the tetrahydropyran moiety is a common feature in many biologically active molecules. Further research is required to determine the precise mechanism of action and to identify any signaling pathways that may be modulated by this compound.

A logical workflow for the biological evaluation of the compound.

This technical guide provides a foundational understanding of the discovery context and a viable synthetic approach for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and development.

Methodological & Application

Application Note: A Three-Step Synthesis Protocol for (4-Thien-2-yltetrahydropyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed three-step protocol for the synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a novel heterocyclic alcohol with potential applications in medicinal chemistry and drug discovery. The synthesis commences with a Grignard reaction between 2-thienylmagnesium bromide and tetrahydro-4H-pyran-4-one to yield the tertiary alcohol intermediate, 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol. Subsequent acid-catalyzed dehydration of this intermediate affords the alkene, 4-(thiophen-2-yl)-3,6-dihydro-2H-pyran. The final step involves the hydroboration-oxidation of the alkene to produce the target primary alcohol, this compound. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield.

Introduction

Heterocyclic compounds containing thiophene and tetrahydropyran moieties are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The title compound, this compound, represents a scaffold that can be further elaborated to explore new chemical space. This document outlines a robust and efficient three-step synthesis to access this valuable building block.

Overall Reaction Scheme

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Supplier |

| Tetrahydro-4H-pyran-4-one | C5H8O2 | 100.12 | - | Sigma-Aldrich |

| 2-Thienylmagnesium bromide | C4H3BrMgS | 187.34 | 1.0 M in THF | Sigma-Aldrich |

| Diethyl ether (anhydrous) | (C2H5)2O | 74.12 | - | Sigma-Aldrich |

| Tetrahydrofuran (anhydrous) | C4H8O | 72.11 | - | Sigma-Aldrich |

| Ammonium chloride (sat. aq.) | NH4Cl | 53.49 | - | Fisher Scientific |

| p-Toluenesulfonic acid | C7H8O3S | 172.20 | - | Sigma-Aldrich |

| Toluene | C7H8 | 92.14 | - | Sigma-Aldrich |

| Borane tetrahydrofuran complex | BH3·THF | 85.94 | 1.0 M in THF | Sigma-Aldrich |

| Hydrogen peroxide | H2O2 | 34.01 | 30% in H2O | Sigma-Aldrich |

| Sodium hydroxide | NaOH | 40.00 | 3 M aq. | Sigma-Aldrich |

| Magnesium sulfate (anhydrous) | MgSO4 | 120.37 | - | Sigma-Aldrich |

Table 2: Summary of Reaction Steps and Expected Yields

| Step | Reaction | Product | Expected Yield (%) |

| 1 | Grignard Reaction | 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol | 80-90 |

| 2 | Dehydration | 4-(Thiophen-2-yl)-3,6-dihydro-2H-pyran | 75-85 |

| 3 | Hydroboration-Oxidation | This compound | 85-95 |

Experimental Protocols

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol

Materials:

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Ice bath

Procedure:

-

Assemble the glassware and flame-dry under a stream of inert gas (N₂ or Ar).

-

To the flask, add a solution of tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in anhydrous diethyl ether (50 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 2-thienylmagnesium bromide (120 mL of a 1.0 M solution in THF, 120 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol as a colorless oil.

Step 2: Synthesis of 4-(Thiophen-2-yl)-3,6-dihydro-2H-pyran

Materials:

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol (15.0 g, 81.4 mmol), p-toluenesulfonic acid (0.77 g, 4.07 mmol), and toluene (100 mL).

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography (Silica gel, Hexane) to give 4-(thiophen-2-yl)-3,6-dihydro-2H-pyran as a colorless oil.

Step 3: Synthesis of this compound

Materials:

-

Two-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Ice bath

Procedure:

-

Assemble the glassware and ensure it is dry. Maintain an inert atmosphere (N₂ or Ar).

-

To the flask, add a solution of 4-(thiophen-2-yl)-3,6-dihydro-2H-pyran (12.0 g, 72.2 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane tetrahydrofuran complex (80 mL of a 1.0 M solution in THF, 80 mmol) via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add 3 M aqueous sodium hydroxide solution (30 mL), followed by the dropwise addition of 30% hydrogen peroxide (30 mL). Caution: This addition is exothermic.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound as a white solid or viscous oil.

Mandatory Visualization

Application Notes and Protocols: Use of (4-Thien-2-yltetrahydropyran-4-yl)methanol as a Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Thien-2-yltetrahydropyran-4-yl)methanol is a heterocyclic alcohol containing both a thiophene and a tetrahydropyran ring system. Such scaffolds are of interest in medicinal chemistry due to their potential to interact with various biological targets. This document aims to provide detailed application notes and protocols for the use of this compound as a synthetic intermediate in the development of novel chemical entities. However, extensive searches of the public domain, including scientific literature and patent databases, did not yield specific examples of the use of this particular compound as a synthetic intermediate.

Despite the lack of specific applications for this compound, we can infer its potential reactivity and utility based on the functional groups present in its structure. The primary alcohol moiety is a versatile functional group that can undergo a wide range of chemical transformations, making it a potentially valuable building block in organic synthesis.

Potential Synthetic Applications

While no specific reactions utilizing this compound have been documented in the searched resources, its chemical structure suggests several potential applications as a synthetic intermediate. The primary alcohol can be transformed into various other functional groups, allowing for its incorporation into a diverse range of molecular architectures.

Hypothetical Transformation Pathways:

Below is a conceptual workflow illustrating the potential synthetic transformations of this compound.

Caption: Potential synthetic transformations of this compound.

Experimental Protocols (Hypothetical)

Given the absence of specific literature precedents, the following are generalized, hypothetical protocols for the potential transformations of this compound. These protocols are based on standard organic chemistry methodologies and would require optimization for this specific substrate.

1. Oxidation to (4-Thien-2-yltetrahydropyran-4-yl)carbaldehyde

-

Reagents and Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC or DMP in one portion to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for DMP).

-

Filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

-

2. Synthesis of an Ester Derivative (e.g., Acetate)

-

Reagents and Materials:

-

This compound

-

Acetic anhydride or acetyl chloride

-

A base such as triethylamine (TEA) or pyridine

-

DCM or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve this compound and the base in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride or acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography if necessary.

-

Data Presentation (Hypothetical)

As no experimental data has been reported, the following table is a template that researchers can use to summarize their findings when working with this compound and its derivatives.

| Transformation | Reagents and Conditions | Yield (%) | Purity (%) | Analytical Data (e.g., ¹H NMR, ¹³C NMR, MS) |

| Oxidation to Aldehyde | PCC, DCM, rt | TBD | TBD | To be determined |

| Esterification (Acetylation) | Ac₂O, TEA, DCM, 0 °C to rt | TBD | TBD | To be determined |

| Halogenation (Chlorination) | SOCl₂, Pyridine, 0 °C to rt | TBD | TBD | To be determined |

TBD: To Be Determined

Conclusion

While this compound holds potential as a versatile synthetic intermediate due to its primary alcohol functionality, there is currently a lack of published research detailing its specific applications. The hypothetical pathways and protocols provided herein are intended to serve as a starting point for researchers interested in exploring the chemistry of this compound. Further investigation is required to establish its utility in the synthesis of novel molecules, particularly in the context of drug discovery and development. Researchers are encouraged to publish their findings to contribute to the collective understanding of the synthetic utility of this and related heterocyclic building blocks.

Application Notes and Protocols for the Biological Screening of (4-Thien-2-yltetrahydropyran-4-yl)methanol

Introduction

(4-Thien-2-yltetrahydropyran-4-yl)methanol is a novel heterocyclic compound containing both a thiophene and a tetrahydropyran moiety. Thiophene derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The inclusion of the tetrahydropyran ring may influence the compound's pharmacokinetic and pharmacodynamic properties. Given the diverse biological potential of thiophene-based molecules, a systematic and comprehensive screening protocol is essential to elucidate the bioactivity of this compound and identify its potential therapeutic applications.

This document provides a detailed protocol for the initial biological screening of this compound, targeting its potential antimicrobial, anticancer, and neurological activities. The protocols are designed for researchers in drug discovery and development and include methodologies for key in vitro assays, data presentation guidelines, and visualizations of the experimental workflow and a hypothetical signaling pathway.

Compound Information

| Compound Name | This compound |

| CAS Number | 906352-94-1 |

| Molecular Formula | C10H14O2S |

| Molecular Weight | 200.28 g/mol |

| Structure | O / \ C---C / \ / \ C C C-C-S \ / \ / C---C |

| Purity | ≥95% |

| Storage | Store at -20°C, protect from light and moisture. |

Experimental Protocols

General Preparation

1.1. Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in all assays should not exceed 0.5% to minimize solvent-induced cytotoxicity.

1.2. Cell Culture:

-

Human cancer cell lines (e.g., HepG2 - liver carcinoma, PC-3 - prostate cancer, and A549 - lung carcinoma) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells) should be maintained in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

1.3. Microbial Strains:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) should be cultured in appropriate broth and agar media.

Primary Screening: Cytotoxicity and Antimicrobial Activity

2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the general cytotoxicity of the compound against mammalian cells.

-

Methodology:

-

Seed cells (HepG2, PC-3, A549, and HEK293) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the respective cell culture media.

-

Replace the existing media with the media containing the different concentrations of the compound. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours at 37°C and 5% CO2.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

2.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compound against selected bacteria and fungi.[2][3]

-

Methodology:

-

Prepare serial twofold dilutions of this compound (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi in 96-well plates.[2][3]

-

Inoculate each well with a standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.[3]

-

Include a growth control (no compound) and a sterility control (no microbes). Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| HepG2 | Liver Carcinoma | 45.2 ± 3.1 |

| PC-3 | Prostate Carcinoma | 68.7 ± 5.5 |

| A549 | Lung Carcinoma | > 100 |

| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 |

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 (HepG2) |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Candida albicans | Fungus | 32 |

| Ciprofloxacin | (Positive Control) | 0.5 (S. aureus), 0.25 (E. coli) |

| Fluconazole | (Positive Control) | 1 (C. albicans) |

MIC values were determined by the broth microdilution method.

Secondary Screening: Mechanistic Assays

Based on the primary screening results, if significant anticancer or neurological activity is observed, further mechanistic studies should be performed. Thiophene derivatives have been reported to act as inhibitors of enzymes such as cholinesterases and kinases.[4][5]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is relevant if the compound is being explored for neurodegenerative diseases like Alzheimer's.

-

Methodology (Ellman's Method):

-

The assay is performed in a 96-well plate.

-

Add 25 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

-

Add 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Add 50 µL of buffer (50 mM Tris-HCl, pH 8.0).

-

Add 25 µL of the test compound at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE or BChE solution.

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.

-

Donepezil can be used as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Cell Cycle Analysis by Flow Cytometry

If the compound shows significant cytotoxicity against cancer cells, this assay can determine its effect on cell cycle progression.

-

Methodology:

-

Treat cancer cells (e.g., HepG2) with the IC50 concentration of the compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells again and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Data Presentation (Secondary Screening)

Table 3: Cholinesterase Inhibitory Activity

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 12.5 ± 1.8 |

| Butyrylcholinesterase (BChE) | 28.3 ± 2.5 |

| Donepezil (Positive Control) | 0.05 ± 0.01 (AChE) |

Data are presented as mean ± standard deviation.

Table 4: Effect on Cell Cycle Distribution in HepG2 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0.5% DMSO) | 55.4 ± 2.1 | 28.9 ± 1.5 | 15.7 ± 1.2 |

| Compound (45 µM) | 72.1 ± 3.3 | 15.2 ± 1.8 | 12.7 ± 1.0 |

Data represent the percentage of cells in each phase of the cell cycle after 24 hours of treatment.

Visualizations

Experimental Workflow

Caption: Overall workflow for the biological screening of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the test compound.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (4-Thien-2-yltetrahydropyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis and purification of (4-Thien-2-yltetrahydropyran-4-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The described protocol is optimized for scalability, safety, and high purity of the final product. The synthesis is based on the Grignard reaction between 2-thienylmagnesium bromide and tetrahydropyran-4-one, followed by a robust purification process.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating both a thiophene and a tetrahydropyran moiety. These heterocyclic systems are present in a wide array of biologically active molecules. The thiophene ring is a well-known bioisostere for the benzene ring and is found in numerous approved drugs. The tetrahydropyran ring system is also a common scaffold in natural products and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties. A reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Data Presentation

Table 1: Summary of Reagents for Large-Scale Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 10.0 | 1.63 kg |

| Magnesium Turnings | Mg | 24.31 | 11.0 | 267 g |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 L |

| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 9.5 | 951 g |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | 5 L |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 15 L |

| Brine | NaCl | 58.44 | - | 5 L |

Table 2: Process Parameters and Expected Results

| Parameter | Value |

| Reaction Temperature (Grignard Formation) | 40-50 °C |

| Reaction Temperature (Grignard Reaction) | 0-10 °C |

| Reaction Time | 12-16 hours |

| Expected Yield (Crude) | 80-90% |

| Expected Yield (After Purification) | 70-80% |

| Purity (by HPLC) | >98% |

Experimental Protocols

Large-Scale Synthesis of this compound

1.1. Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)

-

To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add magnesium turnings (267 g, 11.0 mol).

-

Dry the magnesium under vacuum with gentle heating.

-

Allow the flask to cool to room temperature and then introduce a nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran (THF, 2 L) to the flask.

-

In the dropping funnel, prepare a solution of 2-bromothiophene (1.63 kg, 10.0 mol) in anhydrous THF (8 L).

-

Add a small portion (approx. 100 mL) of the 2-bromothiophene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and a change in the color of the solution. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at 40-50 °C for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution should appear dark and homogeneous.

1.2. Grignard Reaction with Tetrahydropyran-4-one

-

Cool the prepared 2-thienylmagnesium bromide solution to 0-5 °C using an ice-water bath.

-

In a separate flask, dissolve tetrahydropyran-4-one (951 g, 9.5 mol) in anhydrous THF (2 L).

-

Add the solution of tetrahydropyran-4-one dropwise to the cold Grignard reagent solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

1.3. Aqueous Work-up

-

Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (5 L). This should be done with vigorous stirring.

-

After the addition is complete, continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (5 L).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

-

Combine the organic layers and wash with brine (5 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a low-melting solid.

Purification of this compound

2.1. Column Chromatography

-

Prepare a silica gel slurry in a mixture of hexane and ethyl acetate (9:1).

-

Pack a large glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a white to off-white solid.

2.2. Recrystallization (Optional, for higher purity)

-

Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Visualizations

Caption: Experimental workflow for synthesis and purification.

Caption: Simplified mechanism of the Grignard reaction.

Application Notes and Protocols for Bioassay Development of (4-Thien-2-yltetrahydropyran-4-yl)methanol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-Thien-2-yltetrahydropyran-4-yl)methanol and its analogs represent a novel chemical scaffold with potential for therapeutic applications. The characterization of their biological activity is a critical first step in the drug discovery process.[1][2] These application notes provide a comprehensive framework and detailed protocols for the initial bioassay development cascade for this class of compounds. The goal is to guide researchers in assessing the cytotoxicity, identifying potential mechanisms of action, and evaluating the preliminary drug-like properties of these molecules.[3][4]

The proposed workflow follows a logical progression from broad, high-throughput screening to more focused mechanistic and safety-related assays.[5] This approach is designed to "fail early, fail often," enabling the rapid identification and prioritization of compounds with the most promising therapeutic potential while minimizing resource allocation to compounds with undesirable characteristics.[3]

Section 1: Initial Cytotoxicity and Cell Viability Screening

The foundational step in evaluating any new chemical entity is to determine its effect on cell viability.[6][7] This initial screen helps establish a therapeutic window and identifies compounds with overt toxicity. A panel of cell lines representing different tissues or disease states should be used to identify potential cell-type specific effects.

Experimental Protocol: Cell Viability Assay (MTS-based)

This protocol outlines a colorimetric assay to measure cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

-

This compound and its analogs (dissolved in DMSO)

-

Human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung cancer)

-

Complete cell culture medium (specific to each cell line)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-